molecular formula C11H17NO2 B14615082 2-(Morpholin-4-yl)cyclohept-2-en-1-one CAS No. 57234-15-8

2-(Morpholin-4-yl)cyclohept-2-en-1-one

Cat. No.: B14615082
CAS No.: 57234-15-8
M. Wt: 195.26 g/mol
InChI Key: CLUDHKUWGHZXBW-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)cyclohept-2-en-1-one is an organic compound with a unique structure that includes a morpholine ring attached to a cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)cyclohept-2-en-1-one typically involves the reaction of cycloheptanone with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of cycloheptanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)cyclohept-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .

Scientific Research Applications

2-(Morpholin-4-yl)cyclohept-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)cyclohex-1-en-1-one
  • 2-Morpholin-4-ylcyclobutan-1-amine
  • 1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one

Uniqueness

2-(Morpholin-4-yl)cyclohept-2-en-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

57234-15-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-morpholin-4-ylcyclohept-2-en-1-one

InChI

InChI=1S/C11H17NO2/c13-11-5-3-1-2-4-10(11)12-6-8-14-9-7-12/h4H,1-3,5-9H2

InChI Key

CLUDHKUWGHZXBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)N2CCOCC2

Origin of Product

United States

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